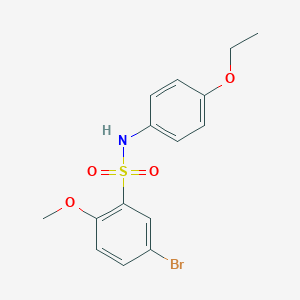
(6Z)-6-(4-amino-6-methyl-1H-1,3,5-triazin-2-ylidene)-2,4-dibromocyclohexa-2,4-dien-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(6Z)-6-(4-amino-6-methyl-1H-1,3,5-triazin-2-ylidene)-2,4-dibromocyclohexa-2,4-dien-1-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a derivative of the triazine family and has been synthesized using different methods.
Mecanismo De Acción
The mechanism of action of (6Z)-6-(4-amino-6-methyl-1H-1,3,5-triazin-2-ylidene)-2,4-dibromocyclohexa-2,4-dien-1-one is not well understood. However, it has been reported that this compound interacts with DNA and inhibits the activity of enzymes involved in DNA synthesis. This mechanism of action may be responsible for its antitumor and antimicrobial activities.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (6Z)-6-(4-amino-6-methyl-1H-1,3,5-triazin-2-ylidene)-2,4-dibromocyclohexa-2,4-dien-1-one have been investigated in various studies. It has been reported that this compound exhibits cytotoxic effects on cancer cells and inhibits the growth of bacteria. However, its effects on normal cells and tissues are not well understood.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using (6Z)-6-(4-amino-6-methyl-1H-1,3,5-triazin-2-ylidene)-2,4-dibromocyclohexa-2,4-dien-1-one in lab experiments is its potential as a lead compound in the development of new drugs. However, its limitations include the need for further studies to understand its mechanism of action and its effects on normal cells and tissues.
Direcciones Futuras
There are several future directions for the study of (6Z)-6-(4-amino-6-methyl-1H-1,3,5-triazin-2-ylidene)-2,4-dibromocyclohexa-2,4-dien-1-one. One of the directions is to investigate its potential as a lead compound in the development of new drugs for the treatment of cancer and infectious diseases. Another direction is to study its effects on normal cells and tissues to determine its safety profile. Additionally, further studies are needed to understand its mechanism of action and to optimize its synthesis method for better purity and yield.
In conclusion, (6Z)-6-(4-amino-6-methyl-1H-1,3,5-triazin-2-ylidene)-2,4-dibromocyclohexa-2,4-dien-1-one is a compound with potential applications in various fields of scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully understand the potential of this compound and to optimize its use in scientific research.
Métodos De Síntesis
The synthesis of (6Z)-6-(4-amino-6-methyl-1H-1,3,5-triazin-2-ylidene)-2,4-dibromocyclohexa-2,4-dien-1-one has been reported in the literature using different methods. One of the methods involves the reaction of 2,4-dibromocyclohexa-2,4-dien-1-one with 4-amino-6-methyl-1,3,5-triazine in the presence of a base. Another method involves the reaction of 2,4-dibromocyclohexa-2,4-dien-1-one with 4-amino-6-methyl-1,3,5-triazine in the presence of a catalyst. The synthesis method used can affect the purity and yield of the compound.
Aplicaciones Científicas De Investigación
(6Z)-6-(4-amino-6-methyl-1H-1,3,5-triazin-2-ylidene)-2,4-dibromocyclohexa-2,4-dien-1-one has potential applications in various fields of scientific research. One of the significant applications of this compound is in the development of new drugs. It has been reported that this compound exhibits antitumor and antimicrobial activities. Therefore, it can be used as a lead compound in the development of new drugs for the treatment of cancer and infectious diseases.
Propiedades
Fórmula molecular |
C10H8Br2N4O |
|---|---|
Peso molecular |
360 g/mol |
Nombre IUPAC |
(6Z)-6-(4-amino-6-methyl-1H-1,3,5-triazin-2-ylidene)-2,4-dibromocyclohexa-2,4-dien-1-one |
InChI |
InChI=1S/C10H8Br2N4O/c1-4-14-9(16-10(13)15-4)6-2-5(11)3-7(12)8(6)17/h2-3H,1H3,(H3,13,14,15,16)/b9-6- |
Clave InChI |
XULGDDCNKGVQAI-TWGQIWQCSA-N |
SMILES isomérico |
CC1=NC(=N/C(=C\2/C=C(C=C(C2=O)Br)Br)/N1)N |
SMILES |
CC1=NC(=NC(=C2C=C(C=C(C2=O)Br)Br)N1)N |
SMILES canónico |
CC1=NC(=NC(=C2C=C(C=C(C2=O)Br)Br)N1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![1-Benzoyl-4-[(4-bromo-2,5-dimethoxyphenyl)sulfonyl]piperazine](/img/structure/B229165.png)





